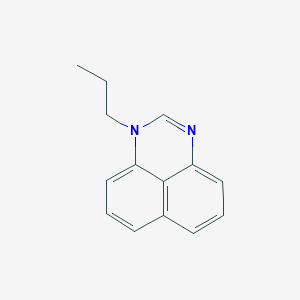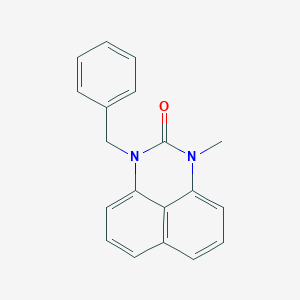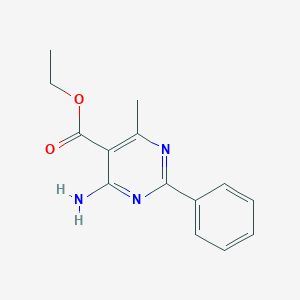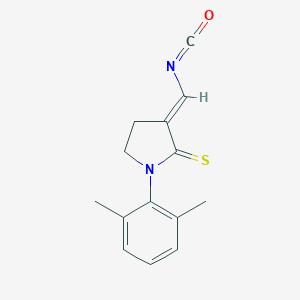![molecular formula C16H12FN3O3S2 B386261 2-fluoro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide CAS No. 312749-53-4](/img/structure/B386261.png)
2-fluoro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Analgesic and Anti-inflammatory Activity
Research has indicated that thiazole derivatives can exhibit significant analgesic and anti-inflammatory activities . These properties make them potential candidates for the development of new pain relief medications, especially for chronic inflammatory conditions like arthritis .
Antimicrobial and Antifungal Activity
Thiazoles have been shown to possess antimicrobial and antifungal activities . This makes them valuable in the development of new antibiotics and antifungal agents, which are increasingly important due to the rise of drug-resistant strains of bacteria and fungi .
Antiviral Activity
The thiazole ring is present in several antiretroviral drugs, indicating its role in antiviral activity . Compounds with this moiety could be used in the treatment of viral infections, including HIV, by inhibiting the replication of the virus within the host cells .
Neuroprotective Activity
Thiazole derivatives have been explored for their neuroprotective activity . They may play a role in the treatment of neurodegenerative diseases by protecting neuronal cells from damage or death. This application is particularly relevant for conditions such as Alzheimer’s and Parkinson’s disease .
Antitumor and Cytotoxic Activity
Some thiazole derivatives have been found to have antitumor and cytotoxic activity . They can be used in cancer research to develop new chemotherapy agents that target and kill cancer cells while minimizing side effects on healthy cells .
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, are known to exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The specific targets can vary depending on the substituents on the thiazole ring .
Mode of Action
Thiazole derivatives are known to interact with their targets through various orientations of the thiazole ring, namely nitrogen orientation, sulfur orientation, and parallel orientation . The molecular electrostatic potential (MEP) surface of the thiazole ring plays a significant role in drug-target protein interaction .
Biochemical Pathways
Thiazole derivatives are known to induce biological effects through various targets . The affected pathways and their downstream effects would depend on these targets.
Pharmacokinetics
The physico-chemical properties of thiazole derivatives, such as water solubility, can impact their bioavailability .
Result of Action
Thiazole derivatives are known to exhibit a wide range of biological activities . The specific effects would depend on the targets and pathways affected.
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of thiazole derivatives .
properties
IUPAC Name |
2-fluoro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FN3O3S2/c17-14-4-2-1-3-13(14)15(21)19-11-5-7-12(8-6-11)25(22,23)20-16-18-9-10-24-16/h1-10H,(H,18,20)(H,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCNXAHKLHTZJIF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FN3O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-methoxyphenyl)-2,5,7-trimethyl-3H-pyrido[4,3,2-de]quinazoline](/img/structure/B386179.png)
![2,6-ditert-butyl-4-[5,6-dimethoxy-2-(2-methoxyphenyl)-1H-benzimidazol-1-yl]phenol](/img/structure/B386181.png)
![2,4-Ditert-butyl-6-[(4-hydroxybenzylidene)amino]phenol](/img/structure/B386182.png)

![N-(4-chlorophenyl)-N-[1-(1-cyclohexyl-1H-tetraazol-5-yl)cyclohexyl]amine](/img/structure/B386184.png)
![1,3-dimethyl-1,3-dihydro-2H-cyclopenta[gh]perimidin-2-one](/img/structure/B386187.png)

![3-methyl-4-{[(4-{[(3-methyl-1-phenyl-5-sulfanyl-1H-pyrazol-4-yl)methylene]amino}butyl)imino]methyl}-1-phenyl-1H-pyrazole-5-thiol](/img/structure/B386192.png)
![1-[2-(4-Chlorophenyl)-2-oxoethyl]-4-methylquinolinium](/img/structure/B386196.png)




![N-{2-[(anilinocarbothioyl)amino]ethyl}-N-benzyl-N'-phenylthiourea](/img/structure/B386205.png)